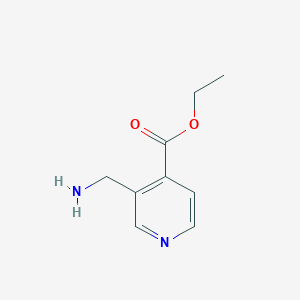
Ethyl 3-(aminomethyl)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(aminomethyl)isonicotinate is an organic compound with the molecular formula C₉H₁₂N₂O₂ It is a derivative of isonicotinic acid and features an ethyl ester group and an aminomethyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(aminomethyl)isonicotinate can be synthesized through several methods. One common approach involves the reaction of isonicotinic acid with ethyl chloroformate to form ethyl isonicotinate, followed by the introduction of an aminomethyl group through reductive amination. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 3-(aminomethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like ammonia or primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Amines.
Substitution: Amides or other ester derivatives.
科学的研究の応用
Ethyl 3-(aminomethyl)isonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of ethyl 3-(aminomethyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. This can lead to changes in metabolic pathways or inhibition of specific biological processes.
類似化合物との比較
Ethyl 3-(aminomethyl)isonicotinate can be compared with other similar compounds, such as:
Ethyl isonicotinate: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
Methyl isonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.
3-Aminomethylpyridine: Similar aminomethyl group but lacks the ester functionality, leading to different chemical properties and applications.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
ethyl 3-(aminomethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8-3-4-11-6-7(8)5-10/h3-4,6H,2,5,10H2,1H3 |
InChIキー |
ITIRVCDJXUFTNY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=NC=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Methoxy-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)prop-2-enoic acid](/img/structure/B12432290.png)
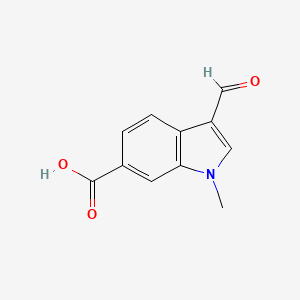
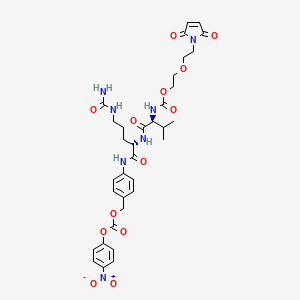
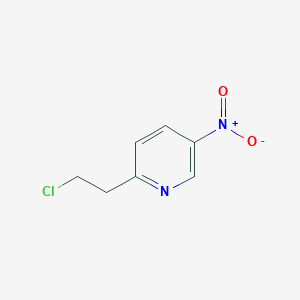
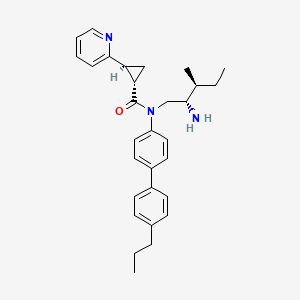
![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
![(2S,3R,4S,5S,6R)-2-[[(1R,2R,3S,4R,5R)-2,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432344.png)
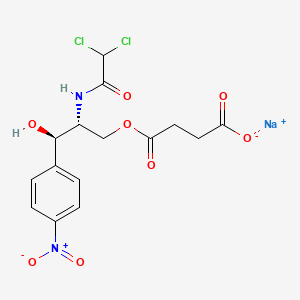
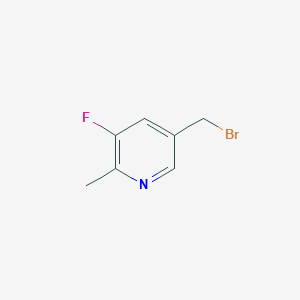


![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)
